molecular formula C9H10N2O B12522339 3-(4-Amino-3-hydroxyphenyl)propanenitrile CAS No. 681427-48-5

3-(4-Amino-3-hydroxyphenyl)propanenitrile

Cat. No.: B12522339
CAS No.: 681427-48-5
M. Wt: 162.19 g/mol
InChI Key: BXNOPZROHZJHMX-UHFFFAOYSA-N
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Description

3-(4-Amino-3-hydroxyphenyl)propanenitrile is an organic compound with a unique structure that includes an amino group, a hydroxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3-hydroxyphenyl)propanenitrile typically involves the reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3-hydroxyphenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(4-Amino-3-oxophenyl)propanenitrile.

    Reduction: 3-(4-Amino-3-hydroxyphenyl)propanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Amino-3-hydroxyphenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anticancer and antioxidant properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(4-Amino-3-hydroxyphenyl)propanenitrile involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to generate reactive oxygen species (ROS) that induce apoptosis in cancer cells . The compound may also inhibit certain enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Amino-3-hydroxyphenyl)propanenitrile is unique due to the presence of both amino and hydroxy groups on the phenyl ring, along with a nitrile group

Properties

CAS No.

681427-48-5

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

3-(4-amino-3-hydroxyphenyl)propanenitrile

InChI

InChI=1S/C9H10N2O/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,12H,1-2,11H2

InChI Key

BXNOPZROHZJHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC#N)O)N

Origin of Product

United States

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